molecular formula C42H40NO2PS B6290298 [S(R)]-N-[(S)-(1-naphthalenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-60-9

[S(R)]-N-[(S)-(1-naphthalenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No. B6290298
CAS RN: 2565792-60-9
M. Wt: 653.8 g/mol
InChI Key: CYZPTSBGUJWVQC-TZGPWIOESA-N
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Description

[S(R)]-N-[(S)-(1-naphthalenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C42H40NO2PS and its molecular weight is 653.8 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(S)-(1-naphthalenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% is 653.25173769 g/mol and the complexity rating of the compound is 1030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(S)-(1-naphthalenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(S)-(1-naphthalenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Research shows the utility of related naphthalene-containing phosphine ligands in the highly enantioselective synthesis of complex molecules. For instance, a study by Liu et al. (2009) demonstrates the use of a chiral palladium complex as a catalyst to promote asymmetric hydrophosphination reactions, leading to the creation of complex ligands with high regio- and stereoselectivities under mild conditions (Liu et al., 2009). Such processes are crucial for the development of chiral catalysts and ligands in organic synthesis.

Polymer Science

In the field of polymer science, Ghodke et al. (2021) synthesized a series of novel aromatic polyamides containing pendant bulky naphthalene-8-oxybenzamide units from a diamine and various aromatic diacids. These polyamides displayed good solubility in polar aprotic solvents and exhibited high thermal stability, indicating their potential applications in materials science (Ghodke et al., 2021).

Materials Chemistry

The formation of cyclic boronium salts through the reaction of 1,8-bis(diphenylphosphino)naphthalene with borane−dimethyl sulfide complex, as studied by Owsianik et al. (2009), illustrates the potential of naphthalene-based compounds in materials chemistry. These compounds could be utilized in the development of novel materials with specific electronic and optical properties (Owsianik et al., 2009).

Organometallic Chemistry

Research by Bennett et al. (2000) on the double insertion of (alkynyl)diphenylphosphines into nickel(0)−benzyne bond complexes, resulting in (diphenylphosphino)naphthalenes, showcases the role of these compounds in the synthesis of complex organometallic structures. Such reactions are foundational for the development of new catalytic systems and the study of metal-mediated organic transformations (Bennett et al., 2000).

properties

IUPAC Name

(R)-N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H40NO2PS/c1-41(2,3)47(44)43-38(33-24-14-18-29-17-12-13-23-32(29)33)34-25-15-26-35-39(34)45-40-36(42(35,4)5)27-16-28-37(40)46(30-19-8-6-9-20-30)31-21-10-7-11-22-31/h6-28,38,43H,1-5H3/t38-,47+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZPTSBGUJWVQC-TZGPWIOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC7=CC=CC=C76)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=CC7=CC=CC=C76)N[S@](=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H40NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-[(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide

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